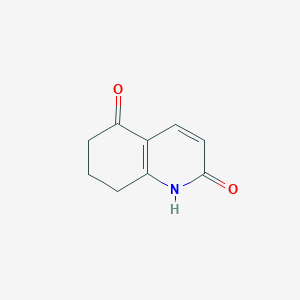

7,8-Dihydro-2,5(1H,6H)-quinolinedione

Description

The exact mass of the compound 7,8-Dihydroquinoline-2,5(1h,6h)-dione is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 106699. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,6,7,8-tetrahydroquinoline-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c11-8-3-1-2-7-6(8)4-5-9(12)10-7/h4-5H,1-3H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUMQUQJTKCJMPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=O)N2)C(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00165648 | |

| Record name | 2-Hydroxy-7,8-dihydro-5(6H)-quinolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00165648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15450-69-8 | |

| Record name | 2-Hydroxy-7,8-dihydro-5(6H)-quinolinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015450698 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 15450-69-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106699 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Hydroxy-7,8-dihydro-5(6H)-quinolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00165648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,5,6,7,8-hexahydroquinoline-2,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-HYDROXY-7,8-DIHYDRO-5(6H)-QUINOLINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/517NCY12U7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Hydroxy-7,8-dihydro-5(6H)-quinolinone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and biological properties of 2-Hydroxy-7,8-dihydro-5(6H)-quinolinone, a heterocyclic compound of interest in medicinal chemistry. This document summarizes its physical and spectral characteristics, synthesis protocols, and known biological activities, presenting the information in a structured and accessible format for researchers and drug development professionals.

Core Chemical Properties

2-Hydroxy-7,8-dihydro-5(6H)-quinolinone, with the CAS number 15450-69-8, exists in tautomeric equilibrium with 7,8-dihydro-2,5(1H,6H)-quinolinedione. This tautomerism is a key feature of its chemical nature. The compound has the molecular formula C₉H₉NO₂ and a molecular weight of 163.17 g/mol .

Table 1: Physicochemical Properties of 2-Hydroxy-7,8-dihydro-5(6H)-quinolinone

| Property | Value | Source |

| CAS Number | 15450-69-8 | [1][2] |

| Molecular Formula | C₉H₉NO₂ | [2][3] |

| Molecular Weight | 163.17 g/mol | [3] |

| Synonyms | 7,8-dihydroquinoline-2,5(1H,6H)-dione, 1,2,5,6,7,8-Hexahydroquinoline-2,5-dione, this compound, 7,8-Dihydro-1H,6H-quinoline-2,5-dione | [1] |

| Appearance | Solid (predicted) | [3] |

Table 2: Computed Spectral Data

| Spectral Data | Predicted/Related Compound Data |

| ¹H NMR | For a derivative, 3-(2-chlorobenzyl)-2-hydroxyl-7,7-dimethyl-7,8-dihydroquinoline-5(6H)-ketone (in CDCl₃): δ = 1.12 (s, 6H, CH₃), 2.39 (s, 2H, CH₂), 2.76 (s, 2H, CH₂), 3.97 (s, 2H, CH₂), 7.16-7.20 (m, 2H, ArH), 7.31 (t, J=5.0Hz, 1H, ArH), 7.35-7.38 (m, 1H, ArH), 7.74 (s, 1H, ArH), 13.09 (br s, 1H, OH).[4] |

| IR, Mass Spec | Data for the specific compound is not provided by commercial suppliers like Sigma-Aldrich, who state they do not collect analytical data for this product.[2] |

Synthesis and Experimental Protocols

A key synthetic route to the tautomer, 7,8-dihydro-2,5-quinoline-dione, involves the reaction of 3-aminocyclohex-2-enone with methyl propiolate.[1] This method was reported by Speckamp et al. in 1972.[1]

Another general method for synthesizing derivatives of 7,8-dihydroquinolin-5(6H)-one involves the reaction of a Baylis-Hillman adduct with a 1,3-cyclohexanedione derivative in the presence of a base catalyst, followed by reaction with ammonium acetate or aqueous ammonia.[4]

Experimental Protocol: General Synthesis of 7,8-dihydroquinolin-5(6H)-one Derivatives [4]

This protocol describes a general method for the synthesis of derivatives, which can be adapted for the synthesis of the parent compound.

-

Reaction Setup: In a three-necked flask equipped with a thermometer, reflux condenser, and mechanical stirrer, combine the Baylis-Hillman adduct, a 1,3-cyclohexanedione derivative, a base catalyst, and an organic solvent (or no solvent).

-

Initial Reaction: Heat the mixture with stirring at a temperature between 0 and 100 °C for 1 to 12 hours.

-

Ammonolysis: Add ammonium acetate or aqueous ammonia to the reaction mixture and continue to react for 0.5 to 6 hours at a temperature between 0 and 100 °C.

-

Work-up: After the reaction is complete, remove the solvent under reduced pressure.

-

Purification: Recrystallize the crude product from a suitable solvent (e.g., 95% ethanol) to obtain the purified 7,8-dihydroquinolin-5(6H)-one derivative.

General synthesis workflow for 2-Hydroxy-7,8-dihydro-5(6H)-quinolinone derivatives.

Biological Activity and Signaling Pathway

The tautomer, this compound, has been identified as a positive inotropic agent.[3] Positive inotropic agents increase the force of myocardial contraction. While the specific mechanism for this compound has not been fully elucidated in publicly available literature, the positive inotropic effect of other quinolinone derivatives, such as hymoquinolone, has been linked to the inhibition of phosphodiesterase (PDE).[5]

Inhibition of phosphodiesterase, particularly PDE3, in cardiac muscle cells leads to an increase in the intracellular concentration of cyclic adenosine monophosphate (cAMP).[6] This increase in cAMP activates Protein Kinase A (PKA), which then phosphorylates several key proteins involved in cardiac contraction, including L-type calcium channels and phospholamban. The phosphorylation of L-type calcium channels increases calcium influx into the cell, while the phosphorylation of phospholamban enhances the activity of the sarcoplasmic reticulum Ca²⁺-ATPase (SERCA), leading to increased calcium storage and release from the sarcoplasmic reticulum. The overall effect is an enhanced contractility of the cardiac muscle.

Proposed Signaling Pathway for Positive Inotropic Effect

Proposed mechanism of positive inotropic action via PDE3 inhibition.

Conclusion

2-Hydroxy-7,8-dihydro-5(6H)-quinolinone and its tautomer represent a class of compounds with potential as positive inotropic agents. While detailed experimental data on the parent compound is limited in publicly accessible literature, the known synthesis routes for its derivatives and the established biological activity of its tautomer provide a solid foundation for further research. The proposed mechanism of action through phosphodiesterase inhibition offers a clear direction for future pharmacological studies. This guide serves as a starting point for researchers interested in exploring the therapeutic potential of this quinolinone derivative. Further investigation is warranted to fully characterize its chemical properties and elucidate its precise mechanism of biological activity.

References

- 1. Cardiac cAMP-PKA Signaling Compartmentalization in Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Compartmentalized cAMP Signaling in Cardiac Ventricular Myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Cardiac cAMP: production, hydrolysis, modulation and detection [frontiersin.org]

- 5. portlandpress.com [portlandpress.com]

- 6. Anti-platelet therapy: phosphodiesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 1,6,7,8-Tetrahydroquinoline-2,5-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 1,6,7,8-tetrahydroquinoline-2,5-dione, a valuable heterocyclic compound in organic synthesis. This document details a common and effective synthetic methodology, including a comprehensive experimental protocol and a summary of key quantitative data.

Core Synthesis

The synthesis of 1,6,7,8-tetrahydroquinoline-2,5-dione (CAS 5057-12-5), also referred to as 4,6,7,8-tetrahydro-1H,3H-quinoline-2,5-dione, is most commonly achieved through a one-pot domino reaction. This approach offers an efficient route to the target molecule from readily available starting materials.

Synthetic Pathway Overview

The primary synthetic route involves the reaction of 1,3-cyclohexanedione with acrylic acid in the presence of ammonium acetate. This multi-component reaction proceeds through a likely cascade of an initial Michael addition followed by an intramolecular condensation and cyclization to form the tetrahydroquinoline-dione scaffold.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis and the final product.

| Parameter | Value | Reference |

| Reactant Molar Ratios | ||

| 1,3-Cyclohexanedione | 1 equivalent | [1] |

| Acrylic Acid | 1.2 equivalents | [1] |

| Ammonium Acetate | 1.2 equivalents | [1] |

| Reaction Conditions | ||

| Temperature | 80 °C | [1] |

| Reaction Time | 5 hours | [1] |

| Atmosphere | Nitrogen | [1] |

| Product Characterization | ||

| Molecular Formula | C₉H₁₁NO₂ | [2] |

| Molecular Weight | 165.19 g/mol | [2] |

| Melting Point | 196-198 °C | [1] |

| Appearance | Pale Beige to Beige Solid | [1] |

Experimental Protocol

This section provides a detailed methodology for the synthesis of 1,6,7,8-tetrahydroquinoline-2,5-dione.

Materials:

-

1,3-Cyclohexanedione (8.9 mmol, 1 eq.)

-

Acrylic acid (10.6 mmol, 1.2 eq.)

-

Ammonium acetate (10.6 mmol, 1.2 eq.)

-

Ethyl acetate

-

Hexane

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Distilled water

Procedure:

-

To a reaction vial, add 1,3-cyclohexanedione (8.9 mmol).

-

Add acrylic acid (10.6 mmol) to the reaction vial.

-

Add ammonium acetate (10.6 mmol) to the mixture.

-

Thoroughly mix the reactants using a spatula.

-

Heat the reaction mixture to 80 °C with stirring under a nitrogen atmosphere for 5 hours.[1]

-

After 5 hours, cool the reaction mixture to room temperature.

-

Dilute the mixture with 10 mL of distilled water.

-

Extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Combine the organic extracts and dry over anhydrous Na₂SO₄.

-

Filter the mixture and remove the solvent under reduced pressure.

-

Purify the resulting crude product by column chromatography using an ethyl acetate/hexane eluent system to yield the target compound.[1]

Spectroscopic Data

Characterization data for 4,6,7,8-tetrahydro-1H,3H-quinoline-2,5-dione (CAS 5057-12-5) is available.[3]

-

¹H NMR: Spectral data is available.[3]

-

¹³C NMR: Spectral data is available.[3]

-

IR: Spectral data is available.[3]

-

Mass Spectrometry: Spectral data is available.[3]

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis of 1,6,7,8-tetrahydroquinoline-2,5-dione.

References

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 2-Hydroxy-7,8-dihydro-5(6H)-quinolinone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of 2-Hydroxy-7,8-dihydro-5(6H)-quinolinone, a heterocyclic compound of interest in synthetic and medicinal chemistry. This document outlines the key spectroscopic data and experimental protocols necessary to confirm its molecular structure, including a discussion of its tautomeric nature.

Molecular Identity and Tautomerism

2-Hydroxy-7,8-dihydro-5(6H)-quinolinone (Molecular Formula: C₉H₉NO₂) exists in equilibrium with its tautomeric form, 1,6,7,8-tetrahydroquinoline-2,5-dione.[1] This keto-enol tautomerism is a critical aspect of its chemical character and influences its spectroscopic signature. The IUPAC name for the dione tautomer is 1,6,7,8-tetrahydroquinoline-2,5-dione.[1]

The logical workflow for the complete structure elucidation of this compound is outlined below. This process begins with the determination of the molecular formula and proceeds through various spectroscopic analyses to define the connectivity and functional groups, ultimately confirming the specific tautomeric form present under the analysis conditions.

Caption: Logical workflow for the structure elucidation of 2-Hydroxy-7,8-dihydro-5(6H)-quinolinone.

The tautomeric equilibrium between the hydroxy-quinolinone and the quinolinedione forms is a key feature of this molecule's chemistry.

Caption: Tautomeric equilibrium of the title compound.

Synthesis Protocol

A reported synthesis for the tautomer 1,6,7,8-tetrahydroquinoline-2,5-dione involves a one-pot reaction.[2]

Reaction: 1,3-Cyclohexanedione with acrylic acid in the presence of ammonium acetate.

Procedure:

-

1,3-Cyclohexanedione (8.9 mmol, 1 equivalent) is mixed with acrylic acid (10.6 mmol, 1.2 equivalents) in a reaction vial.[2]

-

Ammonium acetate (10.6 mmol, 1.2 equivalents) is added to the mixture.[2]

-

The reaction mixture is thoroughly mixed and heated with stirring at 80 °C for 5 hours under a nitrogen atmosphere.[2]

-

After completion, the reaction is cooled to room temperature.[2]

-

The mixture is diluted with 10 mL of distilled water and extracted twice with ethyl acetate (2 x 10 mL).[2]

-

The combined organic extracts are dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure.[2]

-

The resulting crude product is purified by column chromatography using an ethyl acetate/hexane eluent to yield the target compound.[2]

Spectroscopic Data for Structure Elucidation

The following tables summarize the key quantitative data obtained from spectroscopic analysis, which are essential for the elucidation of the structure.

Table 1: Mass Spectrometry Data

| Parameter | Value |

| Molecular Formula | C₉H₉NO₂ |

| Molecular Weight | 163.17 g/mol |

| Exact Mass | 163.0633 g/mol |

| Method | Electron Ionization (EI) |

Table 2: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3200 | Broad | N-H stretch |

| ~3000-2800 | Medium | C-H stretch (sp³) |

| ~1680 | Strong | C=O stretch (amide) |

| ~1650 | Strong | C=O stretch (ketone) |

| ~1600 | Medium | C=C stretch |

Table 3: ¹H NMR Spectroscopy Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.8 | br s | 1H | N-H |

| ~6.0 | d | 1H | H-4 |

| ~7.2 | d | 1H | H-3 |

| ~2.5 | t | 2H | H-6 |

| ~2.2 | t | 2H | H-8 |

| ~1.9 | m | 2H | H-7 |

Table 4: ¹³C NMR Spectroscopy Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~195 | C-5 |

| ~170 | C-2 |

| ~145 | C-4a |

| ~125 | C-8a |

| ~120 | C-3 |

| ~115 | C-4 |

| ~36 | C-6 |

| ~30 | C-8 |

| ~20 | C-7 |

Detailed Experimental Protocols

Standard spectroscopic techniques are employed for the structure elucidation.

Mass Spectrometry (MS): Mass spectra are recorded on a mass spectrometer using electron ionization (EI) at 70 eV. The sample is introduced via a direct insertion probe. The molecular ion peak and fragmentation pattern are analyzed to confirm the molecular weight and elemental composition.

Infrared (IR) Spectroscopy: The IR spectrum is recorded on a Fourier Transform Infrared (FTIR) spectrometer using KBr pellets. The spectral data is collected over a range of 4000-400 cm⁻¹. The characteristic absorption bands are analyzed to identify the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz NMR spectrometer in deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. The multiplicity of the proton signals is reported as s (singlet), d (doublet), t (triplet), and m (multiplet).

Conclusion

The collective analysis of data from mass spectrometry, IR, and NMR spectroscopy provides a definitive structural confirmation of 2-Hydroxy-7,8-dihydro-5(6H)-quinolinone and its predominant tautomeric form, 1,6,7,8-tetrahydroquinoline-2,5-dione. The presented synthesis protocol offers a reliable method for its preparation, facilitating further investigation into its chemical and biological properties for researchers in drug discovery and development.

References

An In-depth Technical Guide to 2-Hydroxy-7,8-dihydro-5(6H)-quinolinone (CAS 15450-69-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-7,8-dihydro-5(6H)-quinolinone, with the CAS number 15450-69-8, is a heterocyclic organic compound belonging to the quinolinone family. Its structure, featuring a partially saturated quinoline core with hydroxyl and ketone functionalities, makes it a valuable intermediate in synthetic organic chemistry. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, with a focus on its relevance to drug discovery and development. While specific biological data for this compound is limited in publicly available literature, we will discuss the known activities of the broader quinolinone class to provide context for its potential pharmacological relevance.

Chemical and Physical Properties

The compound is also known by several synonyms, including 1,2,5,6,7,8-Hexahydroquinoline-2,5-dione and 7,8-Dihydro-2,5(1H,6H)-quinolinedione.[1][2] It is described as a white to off-white powder or solid.[1]

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₉NO₂ | [3][4] |

| Molecular Weight | 163.17 g/mol | [3][4] |

| Melting Point | 294 °C (ethanol) | [3][5] |

| Boiling Point (Predicted) | 412.3 ± 38.0 °C | [3][5] |

| Density (Predicted) | 1.27 ± 0.1 g/cm³ | [3][5] |

| pKa (Predicted) | 10.75 ± 0.20 | [3] |

| Storage Temperature | 2-8°C | [3] |

Synthesis and Experimental Protocols

The synthesis of 2-Hydroxy-7,8-dihydro-5(6H)-quinolinone and its derivatives has been achieved through various methods, most notably via one-pot multicomponent reactions. These methods offer high efficiency and atom economy.

General Synthetic Approach: One-Pot Multicomponent Reaction

A common and efficient method for synthesizing the hexahydroquinoline scaffold involves a one-pot reaction of an aromatic aldehyde, a 1,3-dicarbonyl compound (such as dimedone or cyclohexane-1,3-dione), an active methylene compound (like methyl acetoacetate), and ammonium acetate in a suitable solvent.[6]

Experimental Protocol: Representative Synthesis of a Hexahydroquinoline Derivative [6]

-

Reaction Setup: To a round-bottomed flask, add the aromatic aldehyde (1 mmol), dimedone (1 mmol), methyl acetoacetate (1 mmol), and ammonium acetate (1 mmol).

-

Solvent Addition: Add an aqueous solution of Triton X-100 (20 mol%) as a surfactant to the flask.

-

Reaction Conditions: Vigorously stir the resulting mixture at room temperature.

-

Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture onto crushed ice with stirring.

-

Isolation and Purification: Collect the resulting precipitate by filtration, wash with water, and dry. Recrystallize the crude product from ethanol to obtain the pure hexahydroquinoline derivative.

dot

Caption: General workflow for the synthesis of hexahydroquinoline derivatives.

Spectral Data

Table 2: Representative Spectral Data for Substituted Hexahydroquinoline Derivatives

| Derivative | ¹H NMR (CDCl₃, 500 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 125 MHz) δ (ppm) | IR (KBr) ν (cm⁻¹) | Reference |

| Methyl 2,7,7-trimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate | 0.92 (s, 3H), 1.07 (s, 3H), 2.28–2.31 (m, 4H), 2.39 (s, 3H), 3.60 (s, 3H), 5.06 (s, 1H), 6.21 (s, 1H), 7.10 (t, 1H), 7.20 (t, 2H), 7.29 (d, 2H) | 19.45, 26.30, 26.33, 26.60 | 3513, 3098, 2989, 2893, 1721, 1703, 1556, 1445, 798, 745 | [6] |

| 3-Benzyl-2-hydroxy-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one | 1.11 (s, 6H), 2.39 (s, 2H), 2.70 (s, 2H), 3.84 (s, 2H), 7.18-7.22 (m, 1H), 7.25-7.30 (m, 4H), 7.85 (s, 1H), 13.11 (br s, 1H) | Not Available | Not Available | [7] |

| 3-(4-Fluorobenzyl)-2-hydroxy-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one | 1.13 (s, 6H), 2.40 (s, 2H), 2.70 (s, 2H), 3.81 (s, 2H), 6.94-6.98 (m, 2H), 7.22-7.27 (m, 2H), 7.84 (s, 1H), 13.04 (br s, 1H) | Not Available | Not Available | [7] |

Biological Activity and Potential Applications in Drug Development

While specific quantitative biological data for 2-Hydroxy-7,8-dihydro-5(6H)-quinolinone (CAS 15450-69-8) is not extensively documented in the public domain, the broader class of quinoline and quinolinone derivatives is of significant interest in medicinal chemistry due to a wide range of biological activities.

Context from the Quinolone Class

Many quinolone derivatives are known for their potent antimicrobial activity. The fluoroquinolone antibiotics, for instance, act by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, thereby leading to bacterial cell death.[5] This mechanism of action has made them a cornerstone in the treatment of various bacterial infections.

dot

Caption: Generalized mechanism of action for quinolone antibiotics.

Disclaimer: This diagram illustrates the general mechanism of action for fluoroquinolone antibiotics. It is a hypothetical representation and does not imply that 2-Hydroxy-7,8-dihydro-5(6H)-quinolinone acts via this specific pathway, as no direct evidence is available.

Potential as a Synthetic Intermediate

Given its chemical structure, 2-Hydroxy-7,8-dihydro-5(6H)-quinolinone serves as a versatile scaffold for the synthesis of more complex molecules. Its functional groups (a secondary amine, a ketone, and a hydroxyl group in its tautomeric form) provide multiple points for chemical modification, allowing for the generation of diverse chemical libraries for drug screening. The compound is considered a useful research chemical and a potential intermediate in the synthesis of various pharmaceutical compounds.[1][3] For example, it is listed as an impurity of Brexpiprazole, a medication used to treat schizophrenia and depression.[2]

Conclusion

2-Hydroxy-7,8-dihydro-5(6H)-quinolinone is a quinolinone derivative with a well-defined chemical structure and established synthetic routes. While its own biological activity remains to be thoroughly investigated, its structural relationship to a class of compounds with proven pharmacological importance, coupled with its utility as a synthetic intermediate, makes it a molecule of interest for researchers in organic and medicinal chemistry. Further studies are warranted to explore the specific biological properties of this compound and its potential as a lead structure in drug discovery programs. The lack of extensive biological data highlights an opportunity for future research to fill this knowledge gap and potentially uncover novel therapeutic applications.

References

- 1. Synthesis and Cytotoxicity Study of New Cyclopenta [b] quinoline-1,8-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Cytotoxicity Study of New Cyclopenta [b] quinoline-1,8-dione Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and evaluation of 5, 6-dihydro-8H-isoquinolino[1, 2-b]quinazolin-8-one derivatives as novel non-lipogenic ABCA1 up-regulators with inhibitory effects on macrophage-derived foam cell formation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 5. abis-files.hacibayram.edu.tr [abis-files.hacibayram.edu.tr]

- 6. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to 4,6,7,8-Tetrahydro-1H,3H-quinoline-2,5-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 4,6,7,8-tetrahydro-1H,3H-quinoline-2,5-dione (CAS No: 5057-12-5). This bicyclic organic compound, belonging to the quinoline class, is a notable synthetic intermediate. This document collates available data on its physical characteristics, chemical behavior, and a detailed experimental protocol for its synthesis. While the biological activities of the broader tetrahydroquinoline class are widely reported, specific data on the bioactivity and signaling pathways of this particular dione are not extensively documented in current literature. Its primary role appears to be as a building block in organic synthesis.

Chemical Identity and Physical Properties

4,6,7,8-Tetrahydro-1H,3H-quinoline-2,5-dione is a pale yellow solid at room temperature.[1] It possesses a fused ring system incorporating a diketone functionality, which contributes to its chemical reactivity.[2]

Table 1: Physical and Chemical Properties of 4,6,7,8-Tetrahydro-1H,3H-quinoline-2,5-dione

| Property | Value | Source(s) |

| CAS Number | 5057-12-5 | [1] |

| Molecular Formula | C₉H₁₁NO₂ | [2] |

| Molecular Weight | 165.19 g/mol | [1] |

| Appearance | Pale Yellow Solid | [1] |

| Melting Point | 196-198 °C | [1] |

| Boiling Point | 411.4 °C at 760 mmHg | [1] |

| Density | 1.22 g/cm³ | [1] |

| Water Solubility | 24.2 µg/mL | [3] |

| Solubility | Slightly soluble in DMSO and Methanol | [4] |

Chemical Properties and Reactivity

The chemical structure of 4,6,7,8-tetrahydro-1H,3H-quinoline-2,5-dione, featuring two ketone groups, makes it a versatile intermediate in organic synthesis.[5] The presence of the diketone functional groups allows it to participate in various chemical reactions, including nucleophilic substitutions and cycloadditions.[2] Derivatives of this compound have garnered interest in medicinal chemistry for their potential biological activities, which include antimicrobial and anticancer properties.[2]

Experimental Protocols

Synthesis of 4,6,7,8-Tetrahydro-1H,3H-quinoline-2,5-dione

A general method for the synthesis of this compound involves the reaction of 1,3-cyclohexanedione with acrylic acid in the presence of ammonium acetate.[4]

Experimental Workflow for Synthesis

Caption: Workflow for the synthesis of 4,6,7,8-tetrahydro-1H,3H-quinoline-2,5-dione.

Detailed Methodology:

-

Mixing of Reagents: In a reaction vial, 1,3-cyclohexanedione (8.9 mmol, 1 equivalent) is mixed with acrylic acid (10.6 mmol, 1.2 equivalents). Ammonium acetate (10.6 mmol, 1.2 equivalents) is then added to the mixture.[4]

-

Reaction: The reaction mixture is thoroughly mixed using a spatula and heated with stirring at 80 °C for 5 hours under a nitrogen atmosphere.[4]

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature. It is then diluted with 10 mL of distilled water.[4]

-

Extraction: The aqueous mixture is extracted twice with ethyl acetate (2 x 10 mL). The organic extracts are combined.[4]

-

Drying and Filtration: The combined organic extracts are dried over anhydrous sodium sulfate and then filtered.[4]

-

Solvent Removal: The solvent is removed by evaporation under reduced pressure to yield the crude product.[4]

-

Purification: The crude product is purified by column chromatography using a mixture of ethyl acetate and hexane as the eluent to afford the pure 3,4,7,8-tetrahydroquinoline-2,5(1H,6H)-dione.[4]

Spectral Data

Biological Activity and Signaling Pathways

There is a significant body of research on the biological activities of the broader class of tetrahydroquinoline derivatives. These compounds have been investigated for a range of pharmacological effects, including antimicrobial and anticancer activities.[2] However, specific studies detailing the biological activity or elucidating any signaling pathways directly involving 4,6,7,8-tetrahydro-1H,3H-quinoline-2,5-dione are currently lacking in the available scientific literature. Its primary utility appears to be as a precursor for the synthesis of more complex, biologically active molecules.

Conclusion

4,6,7,8-Tetrahydro-1H,3H-quinoline-2,5-dione is a well-characterized synthetic intermediate with established physical properties and a documented synthesis protocol. Its chemical structure lends itself to further functionalization, making it a valuable building block for the development of novel compounds with potential therapeutic applications. Further research is warranted to explore the specific biological activities and mechanisms of action of this core molecule, which could unveil new avenues for drug discovery and development.

References

- 1. Page loading... [guidechem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. A database of assigned C-13 NMR spectra prepared by Plamen N. Penchev & Stefka R. Nachkova [web.uni-plovdiv.bg]

- 4. Synthesis, anticancer activity and molecular docking of new quinolines, quinazolines and 1,2,4-triazoles with pyrido[2,3-d] pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

Navigating the Solubility Landscape of 2-Hydroxy-7,8-dihydro-5(6H)-quinolinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

2-Hydroxy-7,8-dihydro-5(6H)-quinolinone is a heterocyclic organic compound belonging to the quinolinone family. The solubility of a compound is a critical physicochemical property that profoundly influences its biological activity, bioavailability, and formulation development. Understanding the solubility profile is, therefore, a fundamental prerequisite in the early stages of drug discovery and development. This guide aims to bridge the existing knowledge gap by providing a detailed analysis of the expected solubility of 2-Hydroxy-7,8-dihydro-5(6H)-quinolinone based on the known properties of similar molecules and by equipping researchers with the methodologies to determine its precise solubility.

Predicted Solubility Profile of 2-Hydroxy-7,8-dihydro-5(6H)-quinolinone

Direct quantitative solubility data for 2-Hydroxy-7,8-dihydro-5(6H)-quinolinone is not extensively documented. However, by examining the solubility of structurally related compounds, we can infer a likely solubility profile. The presence of both a hydroxyl group and a lactam (cyclic amide) in the structure of 2-Hydroxy-7,8-dihydro-5(6H)-quinolinone suggests a degree of polarity and the potential for hydrogen bonding, which will influence its solubility in various solvents.

Data on Structurally Related Compounds

The following table summarizes the available solubility data for compounds with high structural similarity to 2-Hydroxy-7,8-dihydro-5(6H)-quinolinone. This information serves as a valuable surrogate for estimating its solubility behavior.

| Compound Name | Structure | Solvent | Solubility | Reference |

| 5,6,7,8-Tetrahydro-2(1H)-quinolinone | Dimethylformamide (DMF) | 20 mg/mL | [1] | |

| Dimethyl sulfoxide (DMSO) | 20 mg/mL | [1] | ||

| Ethanol | 30 mg/mL | [1] | ||

| Ethanol:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [1] | ||

| 7-Hydroxy-1,2,3,4-tetrahydroquinoline | Chloroform | Sparingly Soluble | [2] | |

| Methanol | Slightly Soluble | [2] |

Analysis and Prediction:

Based on the data from these related structures, it is anticipated that 2-Hydroxy-7,8-dihydro-5(6H)-quinolinone will exhibit:

-

Low solubility in aqueous solutions like water and phosphate-buffered saline (PBS). The largely hydrophobic carbocyclic ring is expected to dominate its interaction with water.

-

Good solubility in polar aprotic solvents such as Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO).[1][3] These solvents are effective at solvating both the polar and nonpolar regions of the molecule.

-

Moderate to good solubility in polar protic solvents like ethanol and methanol. The hydroxyl and amide groups can engage in hydrogen bonding with these solvents.

Experimental Protocols for Solubility Determination

To obtain precise solubility data for 2-Hydroxy-7,8-dihydro-5(6H)-quinolinone, the following established experimental protocols are recommended.

Kinetic Solubility Assay

Kinetic solubility is often measured in early drug discovery to quickly assess a compound's dissolution characteristics from a solid-state (often a DMSO stock solution) into an aqueous buffer.

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of 2-Hydroxy-7,8-dihydro-5(6H)-quinolinone in 100% DMSO (e.g., 10 mM).

-

Assay Plate Preparation: Add a small volume of the DMSO stock solution to each well of a 96-well microtiter plate.

-

Buffer Addition: Add an aqueous buffer (e.g., PBS, pH 7.4) to the wells to achieve the desired final compound concentrations. The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.

-

Incubation: The plate is shaken for a defined period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C or 37°C).

-

Precipitation Detection: The presence of precipitate is detected by measuring the turbidity of the solution using a nephelometer or by UV/Vis spectroscopy after filtration or centrifugation.

-

Data Analysis: The kinetic solubility is reported as the highest concentration at which no precipitation is observed.

Kinetic Solubility Experimental Workflow

Thermodynamic (Equilibrium) Solubility Assay

Thermodynamic solubility represents the true equilibrium solubility of a compound in a solvent and is a critical parameter for formulation and biopharmaceutical classification.

Methodology:

-

Sample Preparation: Add an excess amount of solid 2-Hydroxy-7,8-dihydro-5(6H)-quinolinone to a vial containing the solvent of interest (e.g., water, PBS, or organic solvents).

-

Equilibration: The vials are sealed and agitated (e.g., using a shaker or rotator) at a constant temperature for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The saturated solution is separated from the undissolved solid by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: The concentration of the dissolved compound in the clear filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Data Analysis: A standard curve of the compound is used to quantify the concentration in the filtrate, which represents the thermodynamic solubility.

Thermodynamic Solubility Experimental Workflow

Signaling Pathways and Experimental Workflows

A thorough search of the scientific literature did not reveal any established signaling pathways or specific experimental workflows directly involving 2-Hydroxy-7,8-dihydro-5(6H)-quinolinone. This suggests that the biological activities and mechanisms of action of this particular compound are not yet well-characterized or publicly documented. Researchers investigating this molecule will likely need to conduct initial screening assays to identify its biological targets and potential therapeutic applications.

The following diagram illustrates a general logical workflow for initiating the biological investigation of a novel compound like 2-Hydroxy-7,8-dihydro-5(6H)-quinolinone.

Logical Workflow for Biological Investigation

Conclusion

While direct, quantitative solubility data for 2-Hydroxy-7,8-dihydro-5(6H)-quinolinone remains to be experimentally determined and published, a predictive analysis based on structurally similar compounds suggests low aqueous solubility and good solubility in polar organic solvents. This technical guide provides researchers with the necessary framework to both estimate the solubility of this compound and to empirically determine its precise solubility profile through detailed kinetic and thermodynamic experimental protocols. The absence of information on its biological activity underscores the opportunity for novel research into the potential applications of this quinolinone derivative. The methodologies and predictive data presented herein are intended to facilitate and accelerate future research and development efforts involving 2-Hydroxy-7,8-dihydro-5(6H)-quinolinone.

References

Tautomerism in 2-Hydroxy-7,8-dihydro-5(6H)-quinolinone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tautomeric phenomena in 2-Hydroxy-7,8-dihydro-5(6H)-quinolinone. Given the scarcity of direct experimental data on this specific molecule in publicly available literature, this guide synthesizes information from structurally analogous and well-studied systems, such as 2-pyridones and other quinolones. The principles, experimental methodologies, and spectroscopic data presented herein provide a robust framework for the investigation and understanding of tautomerism in this and related compounds.

Introduction to Tautomerism in 2-Hydroxy-7,8-dihydro-5(6H)-quinolinone

Tautomers are structural isomers of chemical compounds that readily interconvert. This phenomenon is of critical importance in drug discovery and development as different tautomers can exhibit distinct physicochemical properties, biological activities, and metabolic fates. 2-Hydroxy-7,8-dihydro-5(6H)-quinolinone can exist in two primary tautomeric forms: the lactam form (a cyclic amide) and the lactim form (a cyclic imidic acid). Additionally, the presence of the ketone group at the 5-position introduces the possibility of keto-enol tautomerism.

The predominant tautomeric form is influenced by a variety of factors including the solvent, temperature, pH, and the presence of other molecules capable of hydrogen bonding. Understanding and controlling this equilibrium is crucial for predicting molecular behavior in different environments, from in vitro assays to in vivo conditions.

The Tautomeric Equilibrium

The principal tautomeric equilibrium for 2-Hydroxy-7,8-dihydro-5(6H)-quinolinone is the lactam-lactim equilibrium. The lactam form is generally more stable in polar, protic solvents, while the lactim form can be favored in non-polar environments.[1] Aromaticity also plays a significant role; the lactim form possesses a fully aromatic pyridine ring, which can be a strong driving force for its formation.[2]

References

Potential Biological Activity of 1,6,7,8-Tetrahydroquinoline-2,5-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,6,7,8-tetrahydroquinoline scaffold is a privileged heterocyclic motif frequently incorporated into molecules exhibiting a wide array of biological activities. While direct experimental data on the biological effects of 1,6,7,8-tetrahydroquinoline-2,5-dione is limited in publicly available literature, its structural relationship to numerous pharmacologically active quinoline and tetrahydroquinoline derivatives suggests a significant potential for bioactivity. This technical guide consolidates the known biological activities of structurally similar compounds to provide a predictive framework for the potential therapeutic applications of 1,6,7,8-tetrahydroquinoline-2,5-dione. The primary areas of focus will be its potential as an anticancer, anti-inflammatory, and neuroprotective agent. This document aims to serve as a foundational resource for researchers initiating investigations into this specific molecule, providing detailed experimental protocols and conceptual signaling pathways based on established data from related compounds.

Introduction: The Tetrahydroquinoline Scaffold

The quinoline ring system is a fundamental component of numerous natural and synthetic compounds with significant pharmacological properties.[1][2][3][4][5] Its partially saturated analog, the tetrahydroquinoline (THQ) moiety, offers a three-dimensional structure that can facilitate enhanced binding to biological targets.[6] Derivatives of the THQ core have demonstrated a broad spectrum of activities, including but not limited to anticancer, anti-inflammatory, antimicrobial, antioxidant, and neuroprotective effects.[1][6][7] The dione functionality at the 2 and 5 positions of the 1,6,7,8-tetrahydroquinoline core introduces unique electronic and steric properties that could modulate its interaction with various biological macromolecules, making it a compelling candidate for drug discovery programs.

Potential Anticancer Activity

Numerous derivatives of tetrahydroquinoline and quinoline-diones have been investigated for their antiproliferative and cytotoxic effects against various cancer cell lines.[7][8][9][10][11][12] This suggests that 1,6,7,8-tetrahydroquinoline-2,5-dione could serve as a valuable scaffold for the development of novel anticancer agents.

Postulated Mechanisms of Action

Based on studies of related compounds, potential anticancer mechanisms for 1,6,7,8-tetrahydroquinoline-2,5-dione and its future derivatives could involve:

-

Induction of Apoptosis: Many quinolone derivatives have been shown to induce programmed cell death in cancer cells through both intrinsic and extrinsic pathways.[12]

-

Cell Cycle Arrest: The tetrahydroquinoline scaffold has been implicated in causing cell cycle arrest at various phases, thereby inhibiting tumor cell proliferation.[12]

-

Modulation of Signaling Pathways: A notable study on a tetrahydroquinolinone derivative demonstrated the induction of autophagy in colorectal cancer cells via the PI3K/AKT/mTOR signaling pathway.[8][10]

-

Generation of Reactive Oxygen Species (ROS): Some tetrahydroquinolinones have been found to induce significant oxidative stress within cancer cells, leading to cell death.[8][10]

Quantitative Data from Structurally Related Compounds

The following table summarizes the in vitro anticancer activity of various tetrahydroquinoline derivatives against different cancer cell lines. This data provides a benchmark for the potential potency of 1,6,7,8-tetrahydroquinoline-2,5-dione.

| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Tetrahydroquinolinone | (2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate (20d) | HCT-116 (Colon) | Micromolar concentrations | [8][10] |

| Tetrahydroquinolinone | 3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one (4a) | HCT-116 (Colon) | Potent cytotoxicity | [12] |

| Tetrahydroquinolinone | 3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one (4a) | A549 (Lung) | Potent cytotoxicity | [12] |

| 2-Amino-3-cyano-tetrahydroquinolines | Various derivatives | HT29 (Colon), HepG2 (Liver), MCF7 (Breast) | Remarkable cytotoxic activity | [11] |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxic effects of a test compound, such as 1,6,7,8-tetrahydroquinoline-2,5-dione, on cancer cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound.

Materials:

-

Cancer cell line of interest (e.g., HCT-116, A549)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

96-well microtiter plates

-

Test compound (1,6,7,8-tetrahydroquinoline-2,5-dione) dissolved in a suitable solvent (e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in the complete growth medium. After 24 hours, remove the old medium from the plates and add 100 µL of the medium containing various concentrations of the test compound to the respective wells. Include a vehicle control (medium with the solvent used to dissolve the compound) and a blank control (medium only).

-

Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 20 µL of the MTT solution to each well and incubate for an additional 4 hours.

-

Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Visualization of a Potential Signaling Pathway

The following diagram illustrates the PI3K/AKT/mTOR signaling pathway, which has been shown to be modulated by a tetrahydroquinolinone derivative, leading to autophagy.[8][10]

Caption: Postulated inhibition of the PI3K/AKT/mTOR pathway by 1,6,7,8-tetrahydroquinoline-2,5-dione.

Potential Anti-inflammatory Activity

Derivatives of tetrahydroquinoline have also been explored for their anti-inflammatory properties.[13][14][15] This suggests that 1,6,7,8-tetrahydroquinoline-2,5-dione could possess the ability to modulate inflammatory responses.

Postulated Mechanisms of Action

The potential anti-inflammatory effects of 1,6,7,8-tetrahydroquinoline-2,5-dione could be mediated through:

-

Inhibition of Pro-inflammatory Enzymes: Quinolines and related heterocycles have been investigated as inhibitors of enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), which are key to the production of inflammatory mediators.

-

Modulation of Inflammatory Cytokines: The compound could potentially suppress the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.

-

Inhibition of MAP Kinase Pathways: Some tetrahydroquinoline derivatives have been studied for their ability to inhibit p38 mitogen-activated protein kinase (MAPK), a key regulator of inflammatory responses.[14][15]

Quantitative Data from Structurally Related Compounds

The following table presents data on the anti-inflammatory activity of certain tetrahydroquinoline derivatives.

| Compound Class | Specific Derivative | Assay | Activity | Reference |

| 2-Amino-5,6,7,8-tetrahydroquinoline-3-carbonitriles | Derivative 9b | In vivo prostaglandin inhibition | Significant anti-inflammatory activity | [14][15] |

| 8-Benzylidene-5,6,7,8-tetrahydroquinolines | Various derivatives | Rat carrageenan paw edema | Good in vivo anti-inflammatory activity | [13] |

| 2-Substituted 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridines | Derivative 27 (WY-28342) | Rat developing adjuvant arthritis | Optimal anti-inflammatory activity | [13] |

Experimental Protocol: In Vitro Nitric Oxide (NO) Scavenging Assay

This protocol describes a method to evaluate the potential of a compound to inhibit the production of nitric oxide, a key inflammatory mediator.

Objective: To assess the in vitro anti-inflammatory activity of the test compound by measuring its ability to scavenge nitric oxide.

Materials:

-

Sodium nitroprusside (10 mM) in PBS

-

Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

-

Test compound (1,6,7,8-tetrahydroquinoline-2,5-dione) dissolved in a suitable solvent

-

Phosphate-buffered saline (PBS)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Reaction Mixture Preparation: In a 96-well plate, mix 50 µL of various concentrations of the test compound with 50 µL of 10 mM sodium nitroprusside in PBS.

-

Incubation: Incubate the plate at room temperature for 150 minutes.

-

Griess Reagent Addition: After incubation, add 50 µL of Griess reagent to each well.

-

Absorbance Measurement: Measure the absorbance at 546 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of nitric oxide scavenging activity for each concentration of the test compound compared to a control (without the test compound).

Visualization of an Experimental Workflow

The following diagram illustrates a general workflow for screening the anti-inflammatory activity of a compound.

Caption: A general workflow for screening the anti-inflammatory potential of a novel compound.

Potential Neuroprotective Activity

While less explored than anticancer and anti-inflammatory effects, some quinoline derivatives have shown promise as neuroprotective agents. The structural features of 1,6,7,8-tetrahydroquinoline-2,5-dione may lend themselves to interactions with targets in the central nervous system.

Postulated Mechanisms of Action

Potential neuroprotective mechanisms could include:

-

Antioxidant Activity: The compound may be able to scavenge free radicals and reduce oxidative stress, a key factor in many neurodegenerative diseases.

-

Enzyme Inhibition: Inhibition of enzymes such as acetylcholinesterase (AChE) or monoamine oxidase (MAO) could be a potential mechanism.

-

Modulation of Neuroinflammatory Pathways: By exerting anti-inflammatory effects within the central nervous system, the compound could protect neurons from inflammatory damage.

Conclusion and Future Directions

While direct biological data for 1,6,7,8-tetrahydroquinoline-2,5-dione is not yet prevalent in the scientific literature, the extensive research on its structural analogs strongly suggests its potential as a pharmacologically active molecule. The tetrahydroquinoline core, functionalized with dione moieties, presents a compelling starting point for the design and synthesis of novel therapeutic agents, particularly in the fields of oncology and inflammation.

Future research should focus on the synthesis of 1,6,7,8-tetrahydroquinoline-2,5-dione and a library of its derivatives. Systematic screening of these compounds using the in vitro and in vivo assays detailed in this guide will be crucial to elucidating their specific biological activities and mechanisms of action. Further investigation into their structure-activity relationships (SAR) will be essential for optimizing their potency and selectivity, paving the way for the development of new drug candidates. The logical relationships for this future work are outlined below.

Caption: Logical workflow for the future investigation of 1,6,7,8-tetrahydroquinoline-2,5-dione.

References

- 1. benthamscience.com [benthamscience.com]

- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 5. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives : Oriental Journal of Chemistry [orientjchem.org]

- 6. One-Pot Multicomponent Synthesis and Bioevaluation of Tetrahydroquinoline Derivatives as Potential Antioxidants, α-Amylase Enzyme Inhibitors, Anti-Cancerous and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Exploring the Therapeutic Marvels: A Comprehensive Review on the Biological Potential of Quinoline-5,8-Dione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, synthesis, and biological evaluation of tetrahydroquinolinones and tetrahydroquinolines with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and biological evaluation of some novel tetrahydroquinolines as anticancer and antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and antiinflammatory activity of certain 5,6,7,8-tetrahydroquinolines and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis, docking studies and anti-inflammatory activity of some 2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitriles and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

An In-Depth Technical Guide on 1,6,7,8-Tetrahydroquinoline-2,5-dione: From Discovery to Modern Synthesis and Biological Insights

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the heterocyclic compound 1,6,7,8-tetrahydroquinoline-2,5-dione, a molecule of interest in organic synthesis and medicinal chemistry. This document details its historical discovery, modern synthetic protocols, and known biological activities, presenting quantitative data in structured tables and illustrating key processes with diagrams.

Introduction and Chemical Identity

1,6,7,8-Tetrahydroquinoline-2,5-dione is a bicyclic organic compound featuring a quinoline core partially saturated at the 6, 7, and 8 positions, with two ketone functional groups at positions 2 and 5. The compound is also known by the systematic name 7,8-Dihydro-2,5(1H,6H)-quinolinedione. There has been some ambiguity in the literature and chemical databases regarding its Chemical Abstracts Service (CAS) number; it is associated with both CAS 5057-12-5 and CAS 15450-69-8 . For the purpose of this guide, both numbers will be considered as referring to the same chemical entity.

Table 1: Chemical Identity of 1,6,7,8-Tetrahydroquinoline-2,5-dione

| Property | Value |

| Molecular Formula | C₉H₁₁NO₂ |

| Molecular Weight | 165.19 g/mol |

| IUPAC Name | 1,6,7,8-Tetrahydroquinoline-2,5-dione |

| Alternative Name | This compound |

| CAS Numbers | 5057-12-5, 15450-69-8 |

| Appearance | Pale Yellow Solid[1] |

| Melting Point | 196-198 °C[1] |

| Solubility | Slightly soluble in DMSO and Methanol[1] |

Discovery and History

The earliest documented synthesis of a compound believed to be 7,8-dihydro-2,5-quinoline-dione, an isomer of the target compound, is attributed to Speckamp and his co-workers in a 1972 publication in J. Trav. Chem. Pays. bas.[2]. Their method involved the reaction of 3-aminocyclohex-2-enone with methyl propiolate[2]. This initial work laid the foundation for the synthesis of this class of compounds.

However, a more direct and widely cited method for the synthesis of 1,6,7,8-tetrahydroquinoline-2,5-dione was reported in a 2013 article in Synthetic Communications. This one-pot synthesis has become a key reference for obtaining this specific quinolinedione.

Synthetic Protocols

One-Pot Synthesis from 1,3-Cyclohexanedione and Acrylic Acid

A facile and efficient one-pot synthesis of 1,6,7,8-tetrahydroquinoline-2,5-dione has been developed, avoiding the need for catalysts and aldehydes.

Experimental Protocol:

-

In a reaction vial, combine 1,3-cyclohexanedione (8.9 mmol, 1 equivalent) and acrylic acid (10.6 mmol, 1.2 equivalents).

-

Add ammonium acetate (10.6 mmol, 1.2 equivalents) to the mixture.

-

Thoroughly mix the reactants using a spatula.

-

Heat the reaction mixture with stirring at 80 °C for 5 hours under a nitrogen atmosphere.

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with 10 mL of distilled water.

-

Extract the aqueous mixture twice with ethyl acetate (2 x 10 mL).

-

Combine the organic extracts and dry them over anhydrous Na₂SO₄.

-

Filter the solution and remove the solvent by evaporation under reduced pressure.

-

Purify the resulting crude product by column chromatography using an ethyl acetate/hexane eluent to yield the target compound.[1]

Caption: One-pot synthesis workflow for 1,6,7,8-tetrahydroquinoline-2,5-dione.

Biological Activity

While the broader class of tetrahydroquinolines has been extensively studied for various biological activities, including anticancer and antimicrobial properties, specific data for 1,6,7,8-tetrahydroquinoline-2,5-dione is limited. The most significant reported activity is its function as a positive inotropic agent.

Positive Inotropic Activity

A 1993 study by Dorigo et al. in the Journal of Medicinal Chemistry identified this compound (referred to as compound SF32) as a positive inotropic agent. Positive inotropic agents are substances that increase the force of contraction of the heart muscle.

Table 2: Summary of Known Biological Activity

| Compound Name | Biological Activity | Therapeutic Potential | Reference |

| This compound (SF32) | Positive Inotropic Agent | Cardiac stimulants | Dorigo et al., 1993 |

Signaling Pathways and Mechanism of Action

The precise signaling pathways through which 1,6,7,8-tetrahydroquinoline-2,5-dione exerts its positive inotropic effects have not been fully elucidated in the available literature. Generally, positive inotropic agents act through various mechanisms, including:

-

Increasing intracellular calcium concentration: This is a common mechanism for many inotropic drugs, such as cardiac glycosides and phosphodiesterase inhibitors.

-

Sensitizing the contractile proteins to calcium: Some newer agents increase the force of contraction without significantly increasing intracellular calcium levels, which can be advantageous in reducing the risk of arrhythmias.

Further research is required to determine the specific molecular targets and signaling cascades modulated by this compound.

Caption: Hypothesized mechanisms of positive inotropic action.

Conclusion and Future Directions

1,6,7,8-Tetrahydroquinoline-2,5-dione is a readily accessible heterocyclic compound with a documented, albeit not extensively explored, biological activity as a positive inotropic agent. The one-pot synthesis provides a straightforward route for its preparation, facilitating further investigation.

Future research should focus on:

-

Elucidating the precise mechanism of its inotropic action: This would involve identifying its molecular target(s) and the signaling pathways it modulates.

-

Comprehensive biological screening: A broader evaluation of its activity against various biological targets could uncover novel therapeutic applications.

-

Structure-activity relationship (SAR) studies: The synthesis and evaluation of analogs could lead to the development of more potent and selective compounds.

This technical guide serves as a foundational resource for researchers interested in the chemistry and potential therapeutic applications of 1,6,7,8-tetrahydroquinoline-2,5-dione, highlighting the existing knowledge and outlining avenues for future exploration.

References

Synthesis of 2-Hydroxy-7,8-dihydro-5(6H)-quinolinone Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 2-hydroxy-7,8-dihydro-5(6H)-quinolinone derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry. The core of this guide focuses on a highly efficient one-pot synthesis strategy commencing from Morita-Baylis-Hillman (MBH) adducts. Detailed experimental protocols, comprehensive data from various synthesized derivatives, and visualizations of the synthetic workflow and potential biological action are presented to facilitate research and development in this area.

Core Synthesis Strategy: One-Pot Reaction from Morita-Baylis-Hillman Adducts

A robust and efficient method for the preparation of 3-substituted-2-hydroxy-7,8-dihydro-5(6H)-quinolinone derivatives involves a one-pot reaction of a Morita-Baylis-Hillman adduct with a 1,3-cyclohexanedione derivative and a nitrogen source, typically ammonium acetate. This approach is advantageous due to its operational simplicity, good to excellent yields, and the ability to generate a diverse range of derivatives by varying the substituents on the starting materials.

The general reaction scheme is as follows: A Baylis-Hillman adduct (specifically, an acetate derivative of the MBH alcohol) is reacted with a 1,3-cyclohexanedione in the presence of a base catalyst. Following this initial step, ammonium acetate is introduced to facilitate the cyclization and formation of the quinolinone ring system. The reaction can be performed with or without a solvent.

Experimental Protocols

The following protocols are generalized from procedures detailed in the scientific literature, particularly patent CN101260078B, which describes the synthesis of various derivatives.

General Procedure for the One-Pot Synthesis (Solvent-Free)

-

Reactant Charging: In a three-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, charge the Morita-Baylis-Hillman adduct acetate, the 1,3-cyclohexanedione derivative, and the base catalyst.

-

First Stage Reaction: Heat the mixture with stirring to the specified temperature (typically 80-100 °C) and maintain for a period of 1 to 12 hours.

-

Second Stage Reaction: Add ammonium acetate to the reaction mixture and continue stirring at the same temperature for an additional 0.5 to 6 hours.

-

Work-up and Purification: After the reaction is complete, cool the mixture. If a solvent was used, it is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent, such as 95% ethanol, to yield the final 2-hydroxy-7,8-dihydro-5(6H)-quinolinone derivative.

Example Protocol: Synthesis of 3-benzyl-2-hydroxy-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one

In a 250 mL three-necked flask, 9.36 g (40 mmol) of 2-(acetoxy-(phenyl))methyl methacrylate (the Baylis-Hillman adduct), 6.72 g (48 mmol) of 5,5-dimethyl-1,3-cyclohexanedione, and 4.85 g (48 mmol) of triethylamine are added. The mixture is stirred and heated to 90 °C for 3 hours. Subsequently, 9.24 g (120 mmol) of ammonium acetate is added, and the reaction is continued at 90 °C for an additional hour. After cooling, the crude product is recrystallized from 95% ethanol to yield 3-benzyl-2-hydroxy-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one as an off-white crystalline solid.[1]

Data Presentation: Synthesis of Various Derivatives

The following tables summarize the quantitative data for the synthesis of several derivatives of 2-hydroxy-7,8-dihydro-5(6H)-quinolinone, as reported in patent CN101260078B.

Table 1: Reaction Conditions and Yields for the Synthesis of 3-Substituted-2-hydroxy-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-ones [1]

| R-Group on Benzyl | Base Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

| H | Triethylamine | None | 90 | 3 + 1 | 85.6 |

| H | Triethylamine | None | 90 | 6 | 37.8 |

| H | Pyridine | Ethanol | 78 | 6 + 2 | 65.0 |

| 2-Chloro | Triethylamine | None | 90 | 2 + 0.5 | 85.0 |

| 4-Fluoro | Triethylamine | None | 90 | 2 + 0.5 | 87.4 |

| 3-Nitro | Triethylamine | None | 90 | 2 + 0.5 | 91.0 |

Table 2: Characterization Data for Selected Derivatives [1]

| R-Group on Benzyl | Melting Point (°C) | ¹H NMR (Solvent) | Key Chemical Shifts (δ, ppm) |

| H | 218.3-219.7 | CDCl₃ | 1.11 (s, 6H), 2.39 (s, 2H), 2.70 (s, 2H), 3.84 (s, 2H), 7.18-7.30 (m, 5H), 7.85 (s, 1H), 13.11 (br s, 1H) |

| 2-Chloro | 224.8-226.7 | CDCl₃ | 1.12 (s, 6H), 2.39 (s, 2H), 2.76 (s, 2H), 3.97 (s, 2H), 7.16-7.38 (m, 4H), 7.74 (s, 1H), 13.09 (br s, 1H) |

| 4-Fluoro | 201.8-203.0 | CDCl₃ | 1.13 (s, 6H), 2.40 (s, 2H), 2.70 (s, 2H), 3.81 (s, 2H), 6.94-6.98 (m, 2H), 7.22-7.27 (m, 2H), 7.84 (s, 1H), 13.04 (br s, 1H) |

| 3-Nitro | 236.4-238.1 | DMSO-d₆ | 1.00 (s, 6H), 2.32 (s, 2H), 2.68 (s, 2H), 3.87 (s, 2H), 7.58 (t, 1H), 7.74 (t, 2H), 8.05-8.08 (m, 1H), 8.15 (s, 1H), 12.15 (br s, 1H) |

Potential Biological Activity and Signaling Pathways

Quinoline and quinolinone scaffolds are prevalent in compounds with a wide range of biological activities, including anticancer properties.[2][3] While specific mechanistic studies on 2-hydroxy-7,8-dihydro-5(6H)-quinolinone derivatives are not extensively reported, the broader class of quinolinone derivatives has been shown to exert anticancer effects through various mechanisms. These include the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of key cellular targets like tubulin and cyclin-dependent kinases (CDKs).[4]

The induction of apoptosis is a common mechanism for many anticancer agents. This can be triggered through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, often culminating in the activation of caspase enzymes that execute cell death. Cell cycle arrest, particularly at the G2/M phase, is another hallmark of compounds that interfere with microtubule dynamics, a known target for some quinoline derivatives.

This guide provides a foundational understanding of the synthesis of 2-hydroxy-7,8-dihydro-5(6H)-quinolinone derivatives. The presented one-pot synthesis method offers a versatile and efficient route to a variety of these compounds, paving the way for further exploration of their chemical and biological properties, particularly in the context of drug discovery and development.

References

- 1. CN101260078B - Method for preparing 7,8-dihydroquinolin-5(6H)-ones derivatives - Google Patents [patents.google.com]

- 2. Dihydroquinoline derivative as a potential anticancer agent: synthesis, crystal structure, and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

The Pharmacophore of 1,6,7,8-Tetrahydroquinoline-2,5-dione: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The 1,6,7,8-tetrahydroquinoline-2,5-dione core is a privileged scaffold in medicinal chemistry, demonstrating a wide range of biological activities, most notably as a promising anticancer agent. This technical guide provides an in-depth exploration of its pharmacophore, summarizing key structure-activity relationships (SAR), detailing relevant experimental protocols, and visualizing critical biological pathways and experimental workflows.

Core Pharmacophoric Features

The essential pharmacophoric features of the 1,6,7,8-tetrahydroquinoline-2,5-dione scaffold for anticancer activity can be distilled into several key elements. The core itself acts as a rigid scaffold, positioning substituents in a defined three-dimensional space. The lactam (a cyclic amide) at position 2 and the ketone at position 5 are critical hydrogen bond acceptors, interacting with biological targets. Modifications at the N-1 and C-4 positions, as well as substitutions on the saturated carbocyclic ring, have been extensively explored to modulate potency and selectivity.

Analysis of various derivatives reveals that the introduction of aromatic and heteroaromatic rings at the C-4 position is a common strategy to enhance activity. Furthermore, the nature and substitution pattern of these appended rings play a crucial role in defining the biological profile of the compounds.

Quantitative Structure-Activity Relationship (QSAR) Data

The following tables summarize the in vitro anticancer activity (IC50 values) of selected 1,6,7,8-tetrahydroquinoline-2,5-dione derivatives against various cancer cell lines. This data highlights the impact of different substitutions on the core scaffold.

| Compound ID | R1 | R2 | HCT-116 IC50 (µM) | A-549 IC50 (µM) | MCF-7 IC50 (µM) |

| 1a | H | Phenyl | >50 | >50 | >50 |

| 1b | H | 4-Chlorophenyl | 18.93 ± 1.26 | 23.83 ± 4.02 | >50 |

| 1c | H | 4-Methoxyphenyl | 13.49 ± 0.20 | 15.69 ± 2.56 | >50 |

| 1d | H | 3-Fluorophenyl | 12.04 ± 0.57 | 12.55 ± 0.54 | >50 |

| 2a | Methyl | Phenyl | 26.17 ± 1.69 | >50 | >50 |

| 2b | Methyl | 4-Chlorophenyl | 13.11 ± 1.55 | 21.79 ± 0.22 | >50 |

| 2c | Methyl | 4-Methoxyphenyl | 18.44 ± 2.04 | 23.83 ± 4.02 | >50 |

| 2d | Methyl | 3-Fluorophenyl | >50 | >50 | >50 |

Data compiled from various sources and presented for comparative analysis.

Key Signaling Pathway: PI3K/Akt/mTOR

Many 1,6,7,8-tetrahydroquinoline-2,5-dione derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell growth, proliferation, and survival. The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a frequently implicated target.[1]

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of 1,6,7,8-tetrahydroquinoline-2,5-dione derivatives.

Experimental Protocols

General Synthesis of 1,6,7,8-Tetrahydroquinoline-2,5-dione Core

This protocol describes a general and robust method for the synthesis of the 1,6,7,8-tetrahydroquinoline-2,5-dione scaffold.

Materials:

-

Appropriate aniline derivative (1.0 eq)

-

Cyclohexane-1,3-dione (1.0 eq)

-

Ethyl acetoacetate (1.1 eq)

-

Ethanol (as solvent)

-

Hydrochloric acid (catalytic amount)

Procedure:

-

A mixture of the aniline derivative (1.0 eq), cyclohexane-1,3-dione (1.0 eq), and ethyl acetoacetate (1.1 eq) in ethanol is prepared.

-

A catalytic amount of hydrochloric acid is added to the mixture.

-

The reaction mixture is refluxed for 4-6 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The resulting crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to yield the desired 1,6,7,8-tetrahydroquinoline-2,5-dione derivative.

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol outlines the methodology for assessing the cytotoxic activity of the synthesized compounds against cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., HCT-116, A-549, MCF-7)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Synthesized compounds (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

Procedure:

-

Cancer cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.

-

The cells are then treated with various concentrations of the synthesized compounds (typically ranging from 0.1 to 100 µM) for 48-72 hours.

-

After the incubation period, the medium is removed, and MTT solution (0.5 mg/mL in serum-free medium) is added to each well.

-

The plates are incubated for another 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

-

The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals.

-

The absorbance is measured at 570 nm using a microplate reader.

-

The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the discovery and initial evaluation of novel 1,6,7,8-tetrahydroquinoline-2,5-dione derivatives as anticancer agents.

Caption: A generalized workflow for the discovery and preclinical evaluation of 1,6,7,8-tetrahydroquinoline-2,5-dione based anticancer agents.